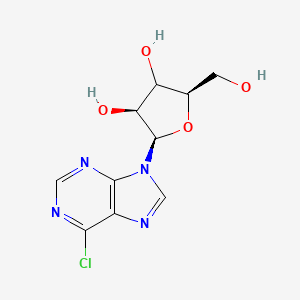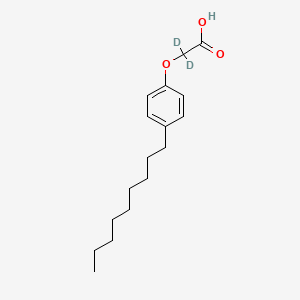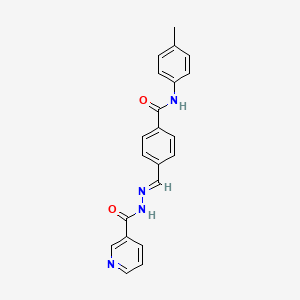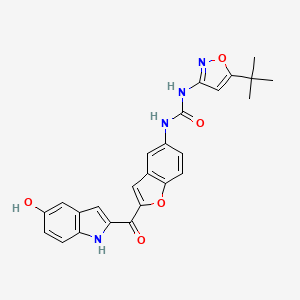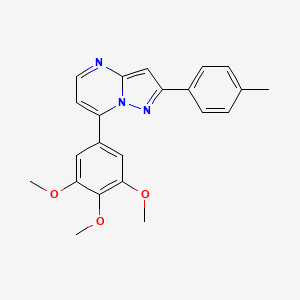
Tubulin inhibitor 24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin inhibitor 24 is a compound that disrupts the dynamics of tubulin, a protein that forms microtubules in cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintaining cell shape. Tubulin inhibitors are widely used in cancer chemotherapy due to their ability to prevent cell division and induce cell death in tumor cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tubulin inhibitor 24 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired chemical structure and properties of the compound. Common methods include:
Formation of key intermediates: This step often involves the use of reagents such as aldehydes, ketones, and amines under controlled conditions to form the desired intermediates.
Coupling reactions: The final step involves coupling the intermediates using reagents such as palladium catalysts and ligands to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This requires optimization of reaction conditions, purification methods, and quality control to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Tubulin inhibitor 24 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen gas under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas under catalytic conditions.
Substitution: Halogens, nucleophiles, and bases under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of new functional groups, such as halides or ethers .
Wissenschaftliche Forschungsanwendungen
Tubulin inhibitor 24 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the dynamics of tubulin and microtubules, as well as to develop new synthetic methods and reaction mechanisms.
Biology: Employed to investigate the role of microtubules in cellular processes, such as cell division, intracellular transport, and signal transduction.
Medicine: Utilized in cancer chemotherapy to prevent cell division and induce cell death in tumor cells. It is also being explored for its potential in treating other diseases, such as neurodegenerative disorders and parasitic infections.
Industry: Applied in the development of new drugs and therapeutic agents, as well as in the production of high-value chemicals and materials
Wirkmechanismus
Tubulin inhibitor 24 exerts its effects by binding to the tubulin protein and preventing its polymerization into microtubules. This disrupts the microtubule network in cells, leading to cell cycle arrest and apoptosis (programmed cell death). The compound specifically targets the colchicine binding site on tubulin, which is a well-known site for tubulin inhibitors. By binding to this site, this compound prevents the addition of tubulin dimers to the growing microtubule, thereby inhibiting microtubule formation and function .
Vergleich Mit ähnlichen Verbindungen
Tubulin inhibitor 24 can be compared with other similar compounds, such as:
Colchicine: A well-known tubulin inhibitor that binds to the same site as this compound. Colchicine is used to treat gout and familial Mediterranean fever, but it has limitations due to its toxicity.
Paclitaxel: A microtubule-stabilizing agent that binds to a different site on tubulin. Paclitaxel is widely used in cancer chemotherapy but can cause side effects such as neuropathy.
Vinblastine: A tubulin inhibitor that binds to a different site on tubulin and promotes microtubule depolymerization. .
This compound is unique in its specific binding to the colchicine site and its potential for reduced toxicity compared to other tubulin inhibitors. This makes it a promising candidate for further development and clinical use .
Eigenschaften
Molekularformel |
C22H21N3O3 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H21N3O3/c1-14-5-7-15(8-6-14)17-13-21-23-10-9-18(25(21)24-17)16-11-19(26-2)22(28-4)20(12-16)27-3/h5-13H,1-4H3 |
InChI-Schlüssel |
JSNTVTRKXKWPFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)C4=CC(=C(C(=C4)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



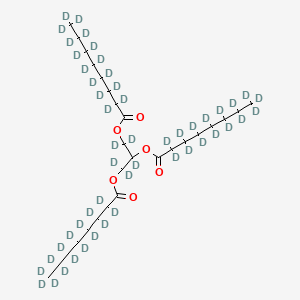


![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
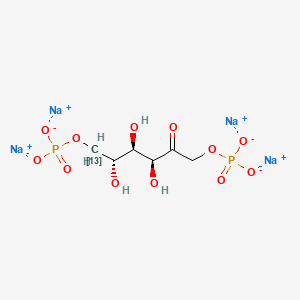
![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
